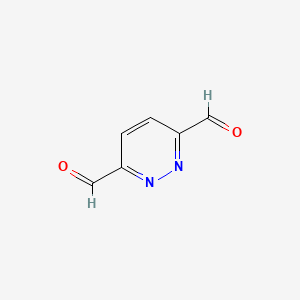

Pyridazine-3,6-dicarbaldehyde

Overview

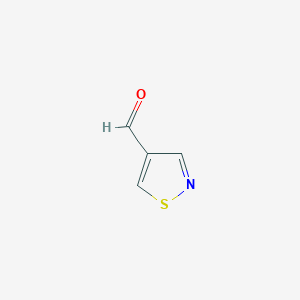

Description

Pyridazine-3,6-dicarbaldehyde is a chemical compound with the molecular formula C6H4N2O2 . It is a derivative of pyridazine, an aromatic, heterocyclic, organic compound that contains a six-membered ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including this compound, has been characterized in several studies. For example, lanthanide-based coordination polymers involving the pyridazine-3,6-dicarboxylate ligand have been structurally characterized by means of single-crystal XRD analysis .Chemical Reactions Analysis

Pyridazine derivatives have been involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in the literature .Scientific Research Applications

Metal Coordination and Complex Formation

Pyridazine derivatives, particularly those substituted at the 3,6-positions, demonstrate significant ability to coordinate with metals. For instance, 3,6-di(pyridin-2-yl)pyridazines have been used to form [2x2] gridlike metal complexes with copper(I) or silver(I) ions. This metal-coordinating ability is enhanced under certain conditions, such as microwave-assisted synthesis, which has shown to accelerate the process significantly (Hoogenboom et al., 2006). Additionally, the synthesis and characterization of novel substituted 3,6-di(2-pyridyl)pyridazines as metal-coordinating ligands have been extensively studied, showcasing their potential in forming complex metal structures (Hoogenboom et al., 2003).

Catalysis and Water Oxidation

Pyridazine-based ligands have found applications in catalysis, particularly in water oxidation processes. A study demonstrated the use of a ligand, 3,6-bis-[6'-(1' ',8' '-naphthyrid-2' '-yl)-pyrid-2'-yl]pyridazine, in forming dinuclear complexes that show significant activity in oxygen evolution, a key component in water oxidation (Zong & Thummel, 2005).

Optical Studies

Pyridazine derivatives have also been investigated for their optical properties. A study on 3,6-bis(2-pyridyl)pyridazine revealed its potential in nonlinear optical applications. The compound was found to possess less second-harmonic generation (SHG) efficiency but a large first hyperpolarizability, indicating its usefulness in optical technologies (Dhas et al., 2013).

Structural Analysis and Synthesis

The structural analysis and synthesis of pyridazine derivatives, including pyridazine-3,6-dicarbaldehyde, have been the focus of various studies. For instance, new synthesis routes for pyridazine-3,6-dicarboxylic acid and its crystal structure have been detailed, providing insights into the molecular configuration of these compounds (Sueur et al., 1987).

Pharmaceutical Applications

Although your request excludes information related to drug use and dosage, it's noteworthy that some pyridazine derivatives have been investigated for their pharmacological properties. For example, certain 3,6-dialkoxy-pyridazines have shown good anticonvulsive properties, and 3,6-dihydrazino-pyridazine has been compared to blood pressure-lowering drugs (Druey et al., 1954).

Safety and Hazards

Future Directions

The future directions in the research of pyridazine derivatives, including Pyridazine-3,6-dicarbaldehyde, could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in medicinal chemistry and optoelectronics could be investigated .

Properties

IUPAC Name |

pyridazine-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCJTDNDHJQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441643 | |

| Record name | 3,6-DIFORMYLPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-68-0 | |

| Record name | 3,6-DIFORMYLPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)